![molecular formula C8H8N2 B1583224 8-Methylimidazo[1,2-a]pyridin CAS No. 874-10-2](/img/structure/B1583224.png)

8-Methylimidazo[1,2-a]pyridin

Übersicht

Beschreibung

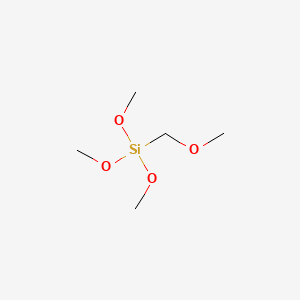

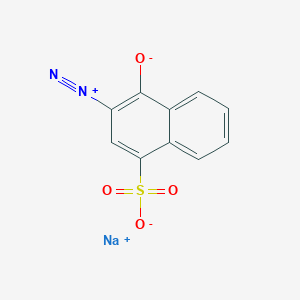

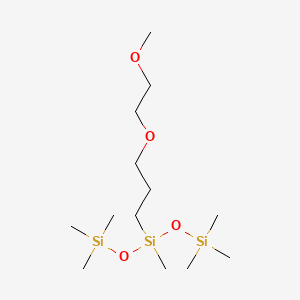

8-Methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H8N2 . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 8-Methylimidazo[1,2-a]pyridine involves the condensation of 2-aminopyridines with α-bromoketones . This reaction is facilitated by sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis

The molecular structure of 8-Methylimidazo[1,2-a]pyridine is represented by the InChI code: 1S/C8H8N2/c1-7-3-2-5-10-6-4-9-8(7)10/h2-6H,1H3 .Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine can further react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides can be obtained from the respective trihalides .Physical And Chemical Properties Analysis

8-Methylimidazo[1,2-a]pyridine has a molecular weight of 132.16 . It is recommended to be stored in a sealed, dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Mikrowellen-gestützte organische Synthese

“8-Methylimidazo[1,2-a]pyridin” spielt eine bedeutende Rolle in der mikrowellen-gestützten organischen Synthese von Imidazo[1,2-a]pyridinen. Diese Methode ist für ihre Geschwindigkeit, Sauberkeit, hohe Ausbeute und Umweltfreundlichkeit geschätzt . Die Nützlichkeit der Verbindung in diesem Prozess unterstreicht ihre Bedeutung bei der Entwicklung effizienter und umweltfreundlicher Chemieprotokolle.

Medizinische Chemie

In der medizinischen Chemie zeigen “this compound”-Derivate eine breite Palette an Bioaktivitäten, darunter antivirale, antiulzeröse, antibakterielle, antikanker, antimykotische und antituberkulose Eigenschaften . Diese Vielseitigkeit macht sie zu einem wertvollen Grundgerüst für die Entwicklung neuer Therapeutika.

Cyclin-abhängige Kinase-Inhibitoren

Diese Verbindungen wurden als Cyclin-abhängige Kinase (CDK)-Inhibitoren identifiziert . CDKs spielen eine entscheidende Rolle bei der Regulation der Zellteilung, und ihre Hemmung kann eine Strategie für die Krebstherapie sein, was “this compound” zu einem potenziellen Kandidaten für Antikrebsmittel macht.

Calciumkanalblocker

“this compound” ist auch für seine Anwendung als Calciumkanalblocker bekannt . Diese Blocker werden zur Behandlung einer Vielzahl von Erkrankungen wie Bluthochdruck, Angina pectoris und Arrhythmien eingesetzt, was das Potenzial der Verbindung in der Herz-Kreislauf-Forschung zeigt.

GABA A Rezeptor-Modulatoren

Die Verbindung dient als Modulator für GABA A Rezeptoren . Diese Rezeptoren sind eine Klasse von Rezeptoren, die auf den Neurotransmitter Gamma-Aminobuttersäure (GABA) reagieren, die wichtigste inhibitorische Verbindung im reifen Wirbeltier-Zentralnervensystem. Die Modulation dieser Rezeptoren kann therapeutische Wirkungen bei Erkrankungen wie Angstzuständen, Epilepsie und Schlaflosigkeit haben.

Materialwissenschaftliche Anwendungen

“this compound” findet aufgrund seiner strukturellen Eigenschaften Anwendung in der Materialwissenschaft. Es wird bei der Synthese von Materialien für optoelektronische Geräte, Sensoren und Emitter für die konfokale Mikroskopie und Bildgebung eingesetzt . Dies unterstreicht die Rolle der Verbindung bei der Weiterentwicklung der Technologie in verschiedenen Bereichen.

Wirkmechanismus

Target of Action

8-Methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, a class of compounds recognized for their wide range of applications in medicinal chemistry Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets through various mechanisms, including direct functionalization . This involves radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to influence a broad range of biological activities . These compounds can affect various biochemical pathways, leading to downstream effects that contribute to their medicinal properties .

Pharmacokinetics

One study mentions that a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed good microsomal stability , which could suggest favorable ADME properties for related compounds like 8-Methylimidazo[1,2-a]pyridine.

Result of Action

Given the reported activity of imidazo[1,2-a]pyridine derivatives against mdr-tb and xdr-tb , it can be inferred that these compounds may exert their effects by interfering with the cellular processes of these bacteria.

Action Environment

For safe handling, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Safety and Hazards

Eigenschaften

IUPAC Name |

8-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-3-2-5-10-6-4-9-8(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZAXTJBEBNEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60316598 | |

| Record name | 8-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874-10-2 | |

| Record name | 874-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural insights can be gained from the research on 8-Methylimidazo[1,2-a]pyridine?

A1: The research primarily focuses on the reactivity and electronic properties of the imidazo[1,2-a]pyridine scaffold. While it doesn't directly investigate 8-Methylimidazo[1,2-a]pyridine in isolation, it sheds light on the structural aspects of a closely related compound, ethyl 8-methylimidazo-[1,2-a]pyridine-2-carboxylate. This study utilized X-ray crystallography to determine the compound's structure. [] Although the molecular formula and weight aren't explicitly mentioned, this technique provides valuable information about bond lengths, angles, and overall molecular geometry. This structural data, combined with CNDO/2 calculations, helps understand the electronic distribution within the molecule, ultimately influencing its reactivity. []

Q2: How does the study on imidazo[1,2-a]pyridines relate to understanding the reactivity of 8-Methylimidazo[1,2-a]pyridine?

A2: The research primarily explores the nitration reactions of various substituted imidazo[1,2-a]pyridines. [] While 8-Methylimidazo[1,2-a]pyridine isn't specifically investigated, the study provides valuable insights into the reactivity of this class of compounds. By comparing experimental results with CNDO/2 calculations derived from X-ray structures, the researchers establish a correlation between electronic properties and the reactivity of these molecules towards nitration. [] This information suggests that the position of the methyl group on the imidazo[1,2-a]pyridine ring, in this case, the 8-position, can influence the electron density distribution and subsequently affect its reactivity towards electrophilic aromatic substitution reactions like nitration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride](/img/structure/B1583161.png)